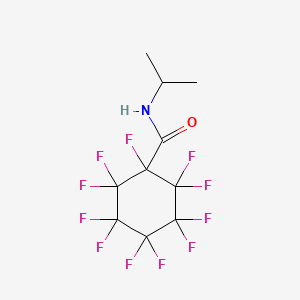
N-(3,4-dimethoxybenzyl)-2-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxybenzyl)-2-fluorobenzenesulfonamide is an organic compound that features a benzyl group substituted with two methoxy groups at the 3 and 4 positions, a fluorine atom on the benzene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-2-fluorobenzenesulfonamide typically involves the reaction of 3,4-dimethoxybenzyl chloride with 2-fluorobenzenesulfonamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-2-fluorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The methoxy groups and the fluorine atom can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to proteins or enzymes. The sulfonamide group can act as a hydrogen bond donor or acceptor, further stabilizing the interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzyl alcohol: Used in microbial fuel cells and host-guest chemistry.
N-solanesyl-N,N′-bis(3,4-dimethoxybenzyl)ethylenediamine: Exhibits antitumor multidrug resistance effects.
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
Uniqueness
N-(3,4-dimethoxybenzyl)-2-fluorobenzenesulfonamide is unique due to the presence of both methoxy groups and a fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile compared to other similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C15H16FNO4S |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C15H16FNO4S/c1-20-13-8-7-11(9-14(13)21-2)10-17-22(18,19)15-6-4-3-5-12(15)16/h3-9,17H,10H2,1-2H3 |
InChI Key |
VPXYHGXXVUTEIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-bromophenyl)sulfonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B10969370.png)

![2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B10969377.png)

![4-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B10969382.png)

![N-[3-(cyclohexylcarbamoyl)-4,5-dimethylthiophen-2-yl]-2-methylfuran-3-carboxamide](/img/structure/B10969386.png)
![2-[(3,4-dimethylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10969393.png)
![methyl {[4-(propan-2-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B10969399.png)


![3-{[4-(2-Chlorophenyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10969421.png)
![N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzenesulfonamide](/img/structure/B10969427.png)
![N-(1-methylpiperidin-4-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B10969431.png)
